molecular formula C10H9BrN2 B11875160 4-bromo-N-methylisoquinolin-1-amine

4-bromo-N-methylisoquinolin-1-amine

Cat. No.: B11875160
M. Wt: 237.10 g/mol
InChI Key: ZYZXWOCELOGOQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methylisoquinolin-1-amine typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN). The bromination step introduces a bromine atom into the isoquinoline ring, resulting in the formation of 4-bromoisoquinoline, which can then be methylated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions and bromination processes are common in industrial settings due to their efficiency and selectivity. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methylisoquinolin-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation can produce N-oxides.

Mechanism of Action

The mechanism of action of 4-bromo-N-methylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Similar in structure but lacks the N-methyl group.

    N-Methylisoquinoline: Similar but lacks the bromine atom.

    Isoquinoline: The parent compound without any substitutions.

Uniqueness

4-Bromo-N-methylisoquinolin-1-amine is unique due to the presence of both the bromine atom and the N-methyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances the compound’s reactivity in substitution reactions, while the N-methyl group can influence its interaction with biological targets .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

4-bromo-N-methylisoquinolin-1-amine

InChI

InChI=1S/C10H9BrN2/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-6H,1H3,(H,12,13)

InChI Key

ZYZXWOCELOGOQH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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